8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid

Catalog No.
S537777
CAS No.
56990-57-9
M.F
C19H13N3O7S2
M. Wt
459.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline...

CAS Number

56990-57-9

Product Name

8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid

IUPAC Name

8-hydroxy-7-[(6-sulfonaphthalen-2-yl)diazenyl]quinoline-5-sulfonic acid

Molecular Formula

C19H13N3O7S2

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C19H13N3O7S2/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13/h1-10,23H,(H,24,25,26)(H,27,28,29)

InChI Key

XGMFVZOKHBRUTL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

8-hydroxy-7-(6-sulfonaphthalen-2-yl)diazenyl-quinoline-5-sulfonic acid, NSC-87877

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O

Description

The exact mass of the compound 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid is 459.0195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87877. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. It belongs to the ontological category of naphthalenesulfonic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Biochemical Research

NSC-87877 is a potent inhibitor of Shp2 and Shp1 protein tyrosine phosphatases (SH-PTP2 and SH-PTP1), with IC50 values of 0.318 μM and 0.355 μM respectively . It is primarily used for Phosphorylation & Dephosphorylation applications .

Application in Molecular Research

NSC-87877 has been observed to have dose-dependent cytotoxicity in leukemic cell lines . Molecular modeling and site-directed mutagenesis studies suggest that NSC-87877 binds to the catalytic cleft of Shp2 PTP .

Application in Pharmaceutical Research

NSC-87877 has been used in the development of cancer immunotherapy . It was packaged in nanoparticles, conjugated to the surface of tumor-specific T cells, and used to stimulate T cell expansion .

Application in Medical Research

NSC-87877 has been found to inhibit EGF-induced Erk1/2 activation in HEK293 cells and significantly reduce MDA-MB-468 cell viability/proliferation .

Application in Biological Research

NSC-87877 is a cell-permeable inhibitor of both SHP-1 and SHP-2 with IC50 values of 355 and 318 nM respectively . It also inhibits EGF-induced Erk1/2 activation in HEK293 cells and significantly reduces MDA-MB-468 cell viability/proliferation .

Application in DUSP26 Inhibition

NSC-87877 has been identified as an inhibitor of Dual Specificity Phosphatase 26 (DUSP26). Treatment with NSC-87877 led to activation of p38, p53, Caspase 3 and increased cleaved PARP, demonstrating the tumour-promoting roles of DUSP26 .

Application in Cancer Immunotherapy Delivery

NSC-87877 has been used in the development of delivery strategies for cancer immunotherapy. It has been incorporated into novel delivery strategies such as nanoparticle-based delivery of immunotherapy, implantable scaffolds, injectable biomaterials for immunotherapy, and matrix-binding molecular conjugates .

Application in Protein Tyrosine Phosphatase Inhibition

NSC-87877 is a potent inhibitor of shp2 and shp1 protein tyrosine phosphatases (PTP) with IC50 values of 0.318, 0.355, 1.691, 7.745, 65.617, 84.473 and 150.930 μM for shp2, shp1, PTP1B, HePTP, DEP1, CD45 and LAR respectively .

8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid, also known by its chemical formula C19H13N3O7S2, is characterized by its unique structural features that include both quinoline and naphthalene moieties. The compound is a sulfonic acid derivative, which contributes to its solubility and reactivity in various environments. Its molecular structure includes multiple functional groups that enhance its potential applications in biochemical and industrial processes .

The PubChem database lists some safety hazards associated with 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid, including []:

  • Acute Toxicity: Harmful if swallowed.
  • Skin Irritation: Causes skin irritation.
  • Eye Irritation: Causes serious eye irritation.
  • Respiratory Irritation: May cause respiratory irritation.
Typical of azo compounds and sulfonic acids:

  • Azo Coupling Reactions: The presence of the azo group allows for coupling with various aromatic compounds, leading to the formation of new azo dyes.
  • Sulfonation: The sulfonic acid groups can participate in electrophilic substitution reactions, enhancing the reactivity of the molecule.
  • Reduction Reactions: The azo group may be reduced to form amines under specific conditions, which can alter the compound's properties significantly.

These reactions are essential for modifying the compound for specific applications in dye chemistry and pharmaceuticals.

8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid exhibits notable biological activity. It has been identified as a potent inhibitor of specific protein tyrosine phosphatases, particularly SHP2 and SHP1, with inhibitory concentrations (IC50) in the low micromolar range (0.318 μM for SHP2 and 0.355 μM for SHP1) . This inhibition can impact various signaling pathways, making it a candidate for further research in cancer therapies and other diseases where these phosphatases play a critical role.

The synthesis of 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid typically involves several steps:

  • Formation of the Azo Compound: This is achieved by coupling a naphthalene derivative with an appropriate diazonium salt.
  • Sulfonation: The introduction of sulfonic acid groups can be performed using sulfur trioxide or chlorosulfonic acid under controlled conditions.
  • Hydroxylation: Hydroxyl groups can be introduced using various reagents like sodium hydroxide under specific conditions to yield the final product.

These methods require careful control of reaction conditions to ensure high yields and purity of the product .

The compound has several applications across different fields:

  • Dye Industry: Due to its vibrant color properties, it is used in textile dyes and other coloring agents.
  • Biochemical Research: Its role as a protein tyrosine phosphatase inhibitor makes it valuable in research related to cell signaling and cancer biology.
  • Analytical Chemistry: It can serve as a reagent in spectrophotometric assays due to its distinct absorbance characteristics.

Studies on the interactions of 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid with biomolecules have shown that it can bind effectively to target proteins, influencing their activity. This binding affinity is crucial for its function as an inhibitor of protein tyrosine phosphatases, affecting downstream signaling pathways involved in cell proliferation and differentiation .

Several compounds share structural similarities with 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
8-HydroxyquinolineQuinoline backboneKnown for chelating metal ions
7-AminoquinolineAmino group at position 7Used in dye synthesis
8-Hydroxy-7-(sulfophenyl)quinolineSulfophenyl groupExhibits antibacterial properties

Each of these compounds has unique properties that differentiate them from 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid, particularly concerning their biological activities and applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

459.01949211 g/mol

Monoisotopic Mass

459.01949211 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

56990-57-9

Wikipedia

8-oxo-7-[(6-sulfo-2-naphthalenyl)hydrazinylidene]-5-quinolinesulfonic acid

Dates

Modify: 2023-08-15
1: Jung S, Nah J, Han J, Choi SG, Kim H, Park J, Pyo HK, Jung YK. Dual-specificity phosphatase 26 (DUSP26) stimulates Aβ42 generation by promoting amyloid precursor protein axonal transport during hypoxia. J Neurochem. 2016 Jun;137(5):770-81. doi: 10.1111/jnc.13597. Epub 2016 Mar 17. PubMed PMID: 26924229.
2: Shi Y, Ma IT, Patel RH, Shang X, Chen Z, Zhao Y, Cheng J, Fan Y, Rojas Y, Barbieri E, Chen Z, Yu Y, Jin J, Kim ES, Shohet JM, Vasudevan SA, Yang J. NSC-87877 inhibits DUSP26 function in neuroblastoma resulting in p53-mediated apoptosis. Cell Death Dis. 2015 Aug 6;6:e1841. doi: 10.1038/cddis.2015.207. PubMed PMID: 26247726; PubMed Central PMCID: PMC4558500.
3: Zhou RP, Deng MT, Chen LY, Fang N, Du C, Chen LP, Zou YQ, Dai JH, Zhu ML, Wang W, Lin SJ, Liu RH, Luo J. Shp2 regulates chlorogenic acid-induced proliferation and adipogenic differentiation of bone marrow-derived mesenchymal stem cells in adipogenesis. Mol Med Rep. 2015 Jun;11(6):4489-95. doi: 10.3892/mmr.2015.3285. Epub 2015 Jan 30. PubMed PMID: 25634525.
4: Ding X, Cai J, Li S, Liu XD, Wan Y, Xing GG. BDNF contributes to the development of neuropathic pain by induction of spinal long-term potentiation via SHP2 associated GluN2B-containing NMDA receptors activation in rats with spinal nerve ligation. Neurobiol Dis. 2015 Jan;73:428-51. doi: 10.1016/j.nbd.2014.10.025. Epub 2014 Nov 8. PubMed PMID: 25447233.
5: Chang YF, Hsu YF, Chiu PT, Huang WJ, Huang SW, Ou G, Sheu JR, Hsu MJ. WMJ-S-001, a novel aliphatic hydroxamate derivative, exhibits anti-angiogenic activities via Src-homology-2-domain-containing protein tyrosine phosphatase 1. Oncotarget. 2015 Jan 1;6(1):85-100. PubMed PMID: 25415226; PubMed Central PMCID: PMC4381580.
6: Lee KA, Bae EA, Song YC, Kim EK, Lee YS, Kim TG, Kang CY. A multimeric carcinoembryonic antigen signal inhibits the activation of human T cells by a SHP-independent mechanism: a potential mechanism for tumor-mediated suppression of T-cell immunity. Int J Cancer. 2015 Jun 1;136(11):2579-87. doi: 10.1002/ijc.29314. Epub 2014 Nov 21. PubMed PMID: 25379865.
7: Pinzon-Guzman C, Xing T, Zhang SS, Barnstable CJ. Regulation of rod photoreceptor differentiation by STAT3 is controlled by a tyrosine phosphatase. J Mol Neurosci. 2015 Jan;55(1):152-9. doi: 10.1007/s12031-014-0397-1. Epub 2014 Aug 10. PubMed PMID: 25108518; PubMed Central PMCID: PMC4293205.
8: Luo Q, Sun Y, Gong FY, Liu W, Zheng W, Shen Y, Hua ZC, Xu Q. Blocking initial infiltration of pioneer CD8(+) T-cells into the CNS via inhibition of SHP-2 ameliorates experimental autoimmune encephalomyelitis in mice. Br J Pharmacol. 2014 Apr;171(7):1706-21. doi: 10.1111/bph.12565. PubMed PMID: 24372081; PubMed Central PMCID: PMC3966750.
9: Gan Y, Zhang Y, Buckels A, Paterson AJ, Jiang J, Clemens TL, Zhang ZY, Du K, Chang Y, Frank SJ. IGF-1R modulation of acute GH-induced STAT5 signaling: role of protein tyrosine phosphatase activity. Mol Endocrinol. 2013 Nov;27(11):1969-79. doi: 10.1210/me.2013-1178. Epub 2013 Sep 12. PubMed PMID: 24030252; PubMed Central PMCID: PMC3805849.
10: Craig J, Mikhailenko I, Noyes N, Migliorini M, Strickland DK. The LDL receptor-related protein 1 (LRP1) regulates the PDGF signaling pathway by binding the protein phosphatase SHP-2 and modulating SHP-2- mediated PDGF signaling events. PLoS One. 2013 Jul 26;8(7):e70432. doi: 10.1371/journal.pone.0070432. Print 2013. PubMed PMID: 23922991; PubMed Central PMCID: PMC3724782.
11: Tanaka T, Fujita Y, Ueno M, Shultz LD, Yamashita T. Suppression of SHP-1 promotes corticospinal tract sprouting and functional recovery after brain injury. Cell Death Dis. 2013 Apr 4;4:e567. doi: 10.1038/cddis.2013.102. PubMed PMID: 23559001; PubMed Central PMCID: PMC3641325.
12: Fraineau S, Monvoisin A, Clarhaut J, Talbot J, Simonneau C, Kanthou C, Kanse SM, Philippe M, Benzakour O. The vitamin K-dependent anticoagulant factor, protein S, inhibits multiple VEGF-A-induced angiogenesis events in a Mer- and SHP2-dependent manner. Blood. 2012 Dec 13;120(25):5073-83. doi: 10.1182/blood-2012-05-429183. Epub 2012 Oct 12. PubMed PMID: 23065156.
13: Peng H, Carretero OA, Peterson EL, Yang XP, Santra K, Rhaleb NE. N-Acetyl-seryl-aspartyl-lysyl-proline inhibits ET-1-induced collagen production by preserving Src homology 2-containing protein tyrosine phosphatase-2 activity in cardiac fibroblasts. Pflugers Arch. 2012 Oct;464(4):415-23. Epub 2012 Sep 12. PubMed PMID: 22968858; PubMed Central PMCID: PMC3459332.
14: Wu X, Guo W, Wu L, Gu Y, Gu L, Xu S, Wu X, Shen Y, Ke Y, Tan R, Sun Y, Xu Q. Selective sequestration of STAT1 in the cytoplasm via phosphorylated SHP-2 ameliorates murine experimental colitis. J Immunol. 2012 Oct 1;189(7):3497-507. Epub 2012 Aug 31. PubMed PMID: 22942432.
15: Stephan MT, Stephan SB, Bak P, Chen J, Irvine DJ. Synapse-directed delivery of immunomodulators using T-cell-conjugated nanoparticles. Biomaterials. 2012 Aug;33(23):5776-87. doi: 10.1016/j.biomaterials.2012.04.029. Epub 2012 May 15. PubMed PMID: 22594972; PubMed Central PMCID: PMC3395588.
16: Wang G, Jin C, Hou Y, Zhang L, Li S, Zhang L, Wu B, Li Q, Xu C, Tian Y, Zhang L. Overexpression of Shp-2 attenuates apoptosis in neonatal rat cardiac myocytes through the ERK pathway. Exp Mol Pathol. 2012 Aug;93(1):50-5. doi: 10.1016/j.yexmp.2012.04.005. Epub 2012 Apr 16. PubMed PMID: 22537548.
17: Peng HY, Chen GD, Lai CY, Hsieh MC, Lin TB. Spinal SIRPα1-SHP2 interaction regulates spinal nerve ligation-induced neuropathic pain via PSD-95-dependent NR2B activation in rats. Pain. 2012 May;153(5):1042-53. doi: 10.1016/j.pain.2012.02.006. Epub 2012 Mar 17. PubMed PMID: 22425446.
18: Cooke M, Orlando U, Maloberti P, Podestá EJ, Cornejo Maciel F. Tyrosine phosphatase SHP2 regulates the expression of acyl-CoA synthetase ACSL4. J Lipid Res. 2011 Nov;52(11):1936-48. doi: 10.1194/jlr.M015552. Epub 2011 Sep 8. PubMed PMID: 21903867; PubMed Central PMCID: PMC3196225.
19: Ketroussi F, Giuliani M, Bahri R, Azzarone B, Charpentier B, Durrbach A. Lymphocyte cell-cycle inhibition by HLA-G is mediated by phosphatase SHP-2 and acts on the mTOR pathway. PLoS One. 2011;6(8):e22776. doi: 10.1371/journal.pone.0022776. Epub 2011 Aug 24. PubMed PMID: 21887223; PubMed Central PMCID: PMC3160837.
20: Won KJ, Lee HM, Lee CK, Lin HY, Na H, Lim KW, Roh HY, Sim S, Song H, Choi WS, Lee SH, Kim B. Protein tyrosine phosphatase SHP-2 is positively involved in platelet-derived growth factor-signaling in vascular neointima formation via the reactive oxygen species-related pathway. J Pharmacol Sci. 2011;115(2):164-75. PubMed PMID: 21343667.

Explore Compound Types